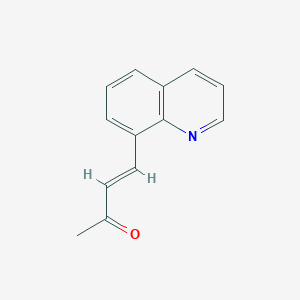
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane is a heterocyclic compound that features both a pyrazole and a diazepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 1,4-diazepane in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of more cost-effective reducing agents and solvents may be explored.
化学反应分析
Types of Reactions
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Alkylated derivatives of the diazepane ring.
科学研究应用
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding or hydrophobic interactions, while the diazepane ring may provide additional binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-Methyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane.
1,4-Diazepane: A core structure in the compound, also used in the synthesis of various pharmaceuticals.
1-Methyl-1H-pyrazol-5-yl)methanol: Another derivative of 1-methyl-1H-pyrazole with different functional groups.
Uniqueness
This compound is unique due to the combination of the pyrazole and diazepane rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery and development.
属性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC 名称 |
1-[(2-methylpyrazol-3-yl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C10H18N4/c1-13-10(3-5-12-13)9-14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-9H2,1H3 |
InChI 键 |
KPOQQAIATOMLAZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=N1)CN2CCCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
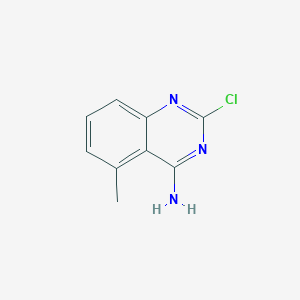
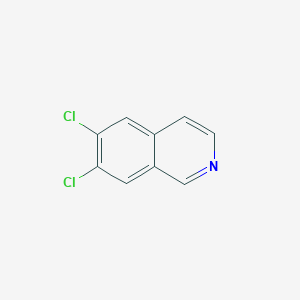
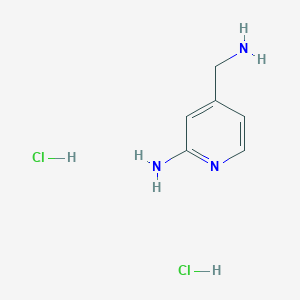
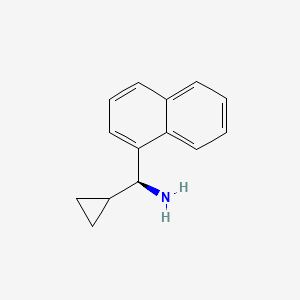
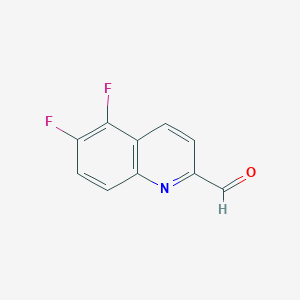


![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
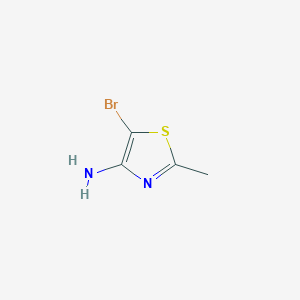
![7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11902112.png)

